molecular formula C28H18Cl4N2O2 B14423176 3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium CAS No. 85823-42-3

3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium

Cat. No.: B14423176
CAS No.: 85823-42-3
M. Wt: 556.3 g/mol
InChI Key: NWTXRDDMHCZFAH-UHFFFAOYSA-N
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Description

3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium is a complex organic compound known for its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium typically involves multi-step organic reactions. One common approach is the reaction of 2,6-dichlorobenzyl chloride with phenylmethyl ketone under basic conditions to form the intermediate compound. This intermediate is then subjected to cyclization with a suitable reagent to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the oxadiazole ring or the aromatic substituents.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,4-Bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

85823-42-3

Molecular Formula

C28H18Cl4N2O2

Molecular Weight

556.3 g/mol

IUPAC Name

3,4-bis[(2,6-dichlorophenyl)-phenylmethyl]-2-oxido-1,2,5-oxadiazol-2-ium

InChI

InChI=1S/C28H18Cl4N2O2/c29-19-13-7-14-20(30)25(19)23(17-9-3-1-4-10-17)27-28(34(35)36-33-27)24(18-11-5-2-6-12-18)26-21(31)15-8-16-22(26)32/h1-16,23-24H

InChI Key

NWTXRDDMHCZFAH-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=C(C=CC=C2Cl)Cl)C3=NO[N+](=C3C(C4=CC=CC=C4)C5=C(C=CC=C5Cl)Cl)[O-]

Origin of Product

United States

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